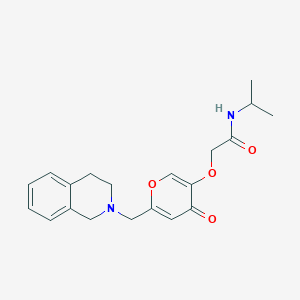

2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-isopropylacetamide

Description

Properties

IUPAC Name |

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4/c1-14(2)21-20(24)13-26-19-12-25-17(9-18(19)23)11-22-8-7-15-5-3-4-6-16(15)10-22/h3-6,9,12,14H,7-8,10-11,13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWVBZFZHKVFGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)COC1=COC(=CC1=O)CN2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic routes and reaction conditions: This compound is synthesized through multi-step processes starting from basic organic molecules. Each step involves specific reagents and catalysts under controlled conditions such as temperature and pH.

Formation of 3,4-dihydroisoquinolin-2(1H)-yl:

Reagents: Appropriate aldehyde or ketone, ammonia or primary amine.

Conditions: Solvent medium, heat.

Integration into 4-oxo-4H-pyran scaffold:

Reagents: Aldol condensation with unsaturated ketones.

Conditions: Base-catalysis, room temperature.

Formation of acetamide side chain:

Reagents: Isopropylamine and acetic anhydride.

Conditions: Mild heating, typically between 50-70°C.

Industrial production methods: In an industrial setting, the synthesis is scaled up using bulk chemicals and industrial reactors. Continuous flow reactors are often employed to ensure consistent product quality and maximize yield, integrating purification steps like crystallization or distillation.

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of this compound involves multi-step processes, leveraging Ugi-4-component reactions (Ugi-4CR) and copper-catalyzed cyclization. Key steps include:

-

Ugi-4CR Intermediate Formation : Reaction of aldehydes, isocyanides, 2-halobenzoic acids, and amines forms the Ugi adduct, which serves as a precursor for subsequent functionalization .

-

Copper-Catalyzed Cyclization : The pyran ring system is constructed via copper(I)-mediated cyclization. For example, CuBr (10 mol%) in DMSO at 90°C with Cs₂CO₃ as a base facilitates pyran-4-one formation .

-

Amidation : The N-isopropyl acetamide group is introduced via coupling reactions, often using activated esters or direct aminolysis of acyl chlorides .

Pyran-4-One Core

-

Electrophilic Substitution : The 4-oxo group activates the pyran ring for nucleophilic attack at the 3- and 6-positions, enabling alkoxy or alkylamino substitutions .

-

Ring-Opening Reactions : Under acidic conditions, the pyran ring can undergo hydrolysis to form diketones or carboxylic acids .

Dihydroisoquinoline Moiety

-

Alkylation : The methylene bridge (CH₂) between pyran and dihydroisoquinoline allows for further alkylation or cross-coupling reactions .

-

Oxidation : The 3,4-dihydroisoquinoline can be oxidized to isoquinoline derivatives using agents like KMnO₄ or DDQ .

Acetamide Group

-

Hydrolysis : The acetamide undergoes hydrolysis in acidic/basic conditions to yield carboxylic acids .

-

N-Alkylation : The isopropyl group can be modified via reductive alkylation or nucleophilic substitution .

Mechanistic Insights

-

Copper-Mediated Cyclization : Proposed mechanism involves oxidative addition of the Ugi adduct to Cu(I), followed by ketone coordination and cyclization to form the pyran ring .

-

Regioselectivity : Substituents on the pyran ring (e.g., methyl groups) influence reaction pathways, favoring 6-substitution due to steric and electronic effects .

Side Reactions and Competing Pathways

-

Isoindolin-2-yl Byproducts : Use of terminal alkynes instead of ketones in copper-catalyzed reactions leads to isoindolin-2-yl-acetamides (e.g., 5a–5d ) .

-

Epimerization : Chiral centers in dihydroisoquinoline may undergo racemization under basic conditions .

Structural Confirmation

-

X-ray Crystallography : Used to validate bond lengths and angles in analogous compounds (e.g., 3e and 3i ) .

-

Spectroscopy : ¹H/¹³C NMR and HRMS confirm regiochemistry and functional group integrity .

Stability and Handling

Scientific Research Applications

Neurodegenerative Disorders

Research indicates that compounds similar to 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-isopropylacetamide may act as positive allosteric modulators of the dopamine D1 receptor. This mechanism is particularly relevant for conditions such as:

- Parkinson's Disease : The compound has shown promise in improving motor symptoms and cognitive impairments associated with Parkinson's disease. Studies suggest that it could enhance dopaminergic activity without the common side effects of traditional therapies, such as tolerance and cognitive deficits .

- Schizophrenia : The modulation of dopamine receptors may also provide therapeutic benefits in managing symptoms associated with schizophrenia, including cognitive impairment and negative symptoms .

- Alzheimer's Disease : There is emerging evidence that compounds in this class could be beneficial for cognitive functions in Alzheimer's patients .

Case Study 1: Parkinson's Disease Treatment

A study highlighted the effectiveness of certain 3,4-dihydroisoquinolin derivatives in alleviating symptoms of Parkinson's disease. The research demonstrated that these compounds could improve both motor and non-motor symptoms, providing a dual-action approach to treatment .

Case Study 2: Cognitive Impairment in Schizophrenia

In a controlled trial, a related compound was shown to reduce cognitive deficits in patients with schizophrenia. Participants receiving treatment exhibited improved performance on cognitive assessments compared to those receiving placebo .

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets, such as enzyme active sites. Its structure allows it to interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pyran ring and isoquinoline moiety are critical for its binding affinity and selectivity, engaging in pathways that modulate biological functions.

Comparison with Similar Compounds

Structural Differences :

- Core Heterocycle : Both compounds share a 4-oxo-4H-pyran backbone.

- Substituent Variation: Position 6: The target compound uses a 3,4-dihydroisoquinoline-derived methyl group, whereas this analog substitutes a 3,4-dihydroquinoline group. Isoquinoline and quinoline differ in nitrogen position, altering electronic properties and steric bulk. Acetamide Side Chain: The target compound features an N-isopropyl group, while this analog has an N-phenyl substituent, impacting lipophilicity (logP) and metabolic stability.

2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide (CAS: 618443-37-1)

Structural Differences :

- Core Heterocycle: This compound replaces the pyranone core with a quinazolin-4-one scaffold, introducing a fused benzene ring and additional nitrogen atom.

- Substituents :

- A chlorine atom at position 6 increases electronegativity and may influence binding affinity in hydrophobic pockets.

- The 4-isopropylphenyl group on the acetamide side chain introduces steric hindrance compared to the target compound’s simpler isopropyl group.

Pharmacological Implications :

- Quinazolinones are well-documented kinase inhibitors (e.g., EGFR inhibitors). The chloro substituent may enhance target selectivity but could also elevate toxicity risks .

| Parameter | Target Compound | Quinazolinone Analog (CAS: 618443-37-1) |

|---|---|---|

| Core Structure | 4-Oxo-4H-pyran | Quinazolin-4-one |

| Key Substituents | 3,4-Dihydroisoquinoline, N-isopropyl | Chlorine (C6), 4-isopropylphenyl |

| Therapeutic Potential | Underexplored (inferred from isoquinoline) | Kinase inhibition (e.g., EGFR) |

Biological Activity

The compound 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-isopropylacetamide is a derivative of the 3,4-dihydroisoquinoline scaffold, which has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a complex arrangement that includes a pyran ring and an isoquinoline moiety, which are often associated with various pharmacological effects.

Antitumor Activity

Research indicates that isoquinoline derivatives exhibit significant antitumor activity. A study demonstrated that compounds with similar structures inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cell survival and proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 10 | Apoptosis |

| Compound B | MCF7 | 15 | Cell Cycle Arrest |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Isoquinoline derivatives have been studied for their ability to protect neuronal cells from oxidative stress and excitotoxicity. In vitro studies showed that these compounds could reduce reactive oxygen species (ROS) levels and enhance antioxidant enzyme activity.

Case Study : A recent study on a related isoquinoline derivative reported a significant reduction in neuronal cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism involves inhibition of tau phosphorylation and amyloid-beta aggregation.

Antimicrobial Activity

The antimicrobial properties of 3,4-dihydroisoquinoline derivatives have also been documented. The compound exhibited broad-spectrum activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mode of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression or microbial metabolism.

- Modulation of Signaling Pathways : It can interfere with critical signaling pathways related to cell survival and apoptosis.

- Antioxidant Properties : By scavenging free radicals, it protects cells from oxidative damage.

Q & A

Q. How can researchers optimize the synthetic route for 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-isopropylacetamide?

- Methodological Answer : A multi-step synthesis is typically required, involving:

- Step 1 : Nucleophilic substitution to introduce the dihydroisoquinoline moiety (e.g., using Na₂CO₃ and CH₂Cl₂ as solvent for acetyl chloride reactions, as seen in morpholinone derivatives ).

- Step 2 : Coupling of the pyran-4-one core with the acetamide sidechain via etherification or esterification (similar to methods for quinazoline derivatives using gradient TLC purification with MeOH/CH₂Cl₂ ).

- Step 3 : Final purification via recrystallization (e.g., ethyl acetate for morpholinone analogs ) or HPLC (as in pyrrolo[3,2,1-ij]quinolinone derivatives ).

Key Considerations : Monitor intermediates via H NMR (e.g., δ 7.69 ppm for NH protons in acetamide groups ) and optimize stoichiometry to avoid side products.

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- Spectral Analysis :

- H NMR: Identify protons on the dihydroisoquinoline (δ 3.31–4.90 ppm for methylene and methine groups) and pyran-4-one (δ 6.0–7.7 ppm for aromatic protons) .

- C NMR: Confirm carbonyl resonances (e.g., δ 168–170 ppm for acetamide and pyranone carbonyls ).

- Mass Spectrometry : ESI/APCI(+) to detect [M+H]⁺ and [M+Na]⁺ adducts (e.g., m/z 347 and 369 for morpholinone derivatives ).

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity, as applied in thieno[2,3-d]pyrimidinone analogs .

Advanced Research Questions

Q. How do structural modifications to the dihydroisoquinoline moiety affect bioactivity?

- Methodological Answer :

- Functional Group Analysis : Replace the methyl group on dihydroisoquinoline with electron-withdrawing substituents (e.g., -NO₂ or -CF₃) to assess changes in receptor binding (inspired by fluorophenyl derivatives ).

- Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) using analogs like N-(3-chlorophenyl)-pyrido[3,2-d]pyrimidinone derivatives .

- Computational Modeling : Perform docking studies with AutoDock Vina to predict interactions between modified dihydroisoquinoline and target proteins (as done for dioxino[2,3-g]quinolinone systems ).

Q. What strategies resolve contradictions in reported bioactivity data for this compound class?

- Methodological Answer :

- Meta-Analysis : Cross-reference IC₅₀ values across studies (e.g., compare results from thieno[2,3-d]pyrimidinone and pyrido[3,2-d]pyrimidinone analogs).

- Experimental Validation : Reproduce assays under standardized conditions (pH 7.4 buffer, 37°C) to control for variables like solvent effects (DMSO vs. aqueous solutions).

- Structural Confirmation : Verify compound identity via X-ray crystallography (as in pyrido[2,1-a]isoquinolinone derivatives ) to rule out batch-specific impurities.

Q. How can researchers design in vivo studies to evaluate pharmacokinetics?

- Methodological Answer :

- Radiolabeling : Synthesize a C-labeled version via acetylation with C-acetic anhydride (similar to methods for N-isopropylacetamide derivatives ).

- ADME Profiling : Use LC-MS/MS to quantify plasma/tissue concentrations in rodent models, referencing protocols for pyrrolo[3,2,1-ij]quinolinone analogs .

- Metabolite Identification : Incubate the compound with liver microsomes and analyze via HRMS (Q-TOF) to detect phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.